4-(benzyloxy)-3-(tert-butyl)benzaldehyde
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Overview
Description
4-(benzyloxy)-3-(tert-butyl)benzaldehyde is an organic compound with the molecular formula C16H18O2 It is a benzaldehyde derivative featuring a benzyloxy group at the 4-position and a tert-butyl group at the 3-position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzyloxy)-3-(tert-butyl)benzaldehyde typically involves the protection of hydroxyl groups and subsequent functionalization. One common method is the partial oxidation of 4-tert-butyltoluene using hydrogen peroxide in glacial acetic acid, catalyzed by bromide ions in combination with cobalt (II) acetate or cerium (III) acetate . Another method involves bromination, benzyl protection, and halogen exchange reactions starting from 4-tert-octylphenol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the methods mentioned above can be scaled up for industrial applications, with appropriate optimization of reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(benzyloxy)-3-(tert-butyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The benzylic position is particularly reactive and can be oxidized to form carboxyl groups.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The benzyloxy and tert-butyl groups can participate in substitution reactions under appropriate conditions.
Common Reagents and Conditions
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
4-(benzyloxy)-3-(tert-butyl)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Used in the production of dyes, flavor, and fragrance compounds.
Mechanism of Action
The mechanism of action of 4-(benzyloxy)-3-(tert-butyl)benzaldehyde depends on its specific application. In enzyme inhibition studies, it may interact with the active site of the enzyme, blocking substrate access. In synthetic chemistry, its reactivity is influenced by the electron-donating and steric effects of the benzyloxy and tert-butyl groups, which can stabilize intermediates and transition states.
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylbenzaldehyde: Similar structure but lacks the benzyloxy group.
4-Benzyloxybenzaldehyde: Similar structure but lacks the tert-butyl group.
Uniqueness
4-(benzyloxy)-3-(tert-butyl)benzaldehyde is unique due to the presence of both the benzyloxy and tert-butyl groups, which confer distinct electronic and steric properties. These features make it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Properties
Molecular Formula |
C18H20O2 |
---|---|
Molecular Weight |
268.3 g/mol |
IUPAC Name |
3-tert-butyl-4-phenylmethoxybenzaldehyde |
InChI |
InChI=1S/C18H20O2/c1-18(2,3)16-11-15(12-19)9-10-17(16)20-13-14-7-5-4-6-8-14/h4-12H,13H2,1-3H3 |
InChI Key |
CJDIJPQOXKSHME-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)C=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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